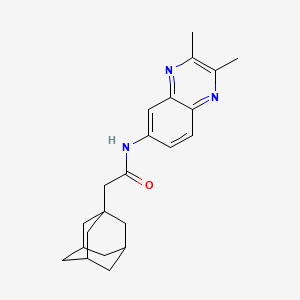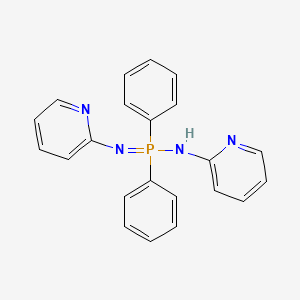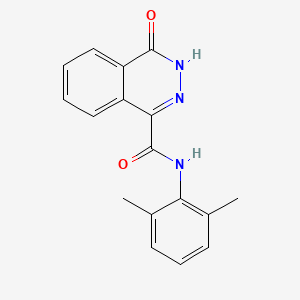![molecular formula C18H23N3O4 B11489308 ethyl (4-{[(2-ethoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11489308.png)
ethyl (4-{[(2-ethoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[4-(2-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes an ethyl ester group, a benzamido group, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[4-(2-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate benzoyl chloride derivative under basic conditions.
Introduction of the ethoxybenzamido group: This step involves the reaction of the intermediate product with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzamido group, converting it into an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
ETHYL 2-[4-(2-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of ETHYL 2-[4-(2-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzamido group may play a role in binding to proteins, while the pyrazole ring can participate in various chemical interactions. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
- ETHYL 2-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL ACETATE
- ETHYL 2-[4-(2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE
- ETHYL 2-[4-(2-CHLOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE
Uniqueness: ETHYL 2-[4-(2-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
特性
分子式 |
C18H23N3O4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
ethyl 2-[4-[(2-ethoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C18H23N3O4/c1-5-24-15-10-8-7-9-14(15)18(23)19-17-12(3)20-21(13(17)4)11-16(22)25-6-2/h7-10H,5-6,11H2,1-4H3,(H,19,23) |
InChIキー |
JCYKGLPOHQBMSR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(N(N=C2C)CC(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole](/img/structure/B11489230.png)
![Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate](/img/structure/B11489235.png)
![N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11489242.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester](/img/structure/B11489255.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(3-fluoro-2-methylphenyl)benzenesulfonamide](/img/structure/B11489260.png)
![2-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11489265.png)
![3-(4-Fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11489274.png)
![1,3,6-trimethyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489277.png)

![ethyl N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}valinate](/img/structure/B11489300.png)

![3-(Pyrazin-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11489323.png)
